Trinickel disulphide

描述

属性

IUPAC Name |

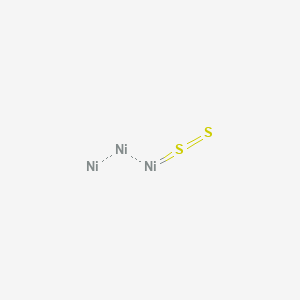

nickel;(sulfanylidene-λ4-sulfanylidene)nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ni.S2/c;;;1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSUSTJZZWSTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=S=[Ni].[Ni].[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12035-72-2 | |

| Record name | Trinickel disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinickel disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Atomic Architecture of Trinickel Disulfide: A Technical Guide for Researchers

An in-depth examination of the crystal structure of trinickel disulfide (Ni₃S₂), a material of burgeoning interest in catalysis and energy technologies, is presented. This guide offers a comprehensive overview of its crystallographic data, detailed experimental protocols for its synthesis and analysis, and visual representations of its atomic arrangement and fabrication workflows, tailored for researchers, scientists, and professionals in drug development.

Trinickel disulfide, known mineralogically as heazlewoodite, is increasingly recognized for its significant potential in a variety of advanced applications. Its distinct crystal structure underpins its valuable electronic and catalytic properties, making it a focal point of research for electrocatalysis—particularly in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER)—as well as for high-performance supercapacitors and next-generation batteries. A thorough understanding of its atomic structure is paramount for harnessing its full potential.

Crystallographic Data at a Glance

Trinickel disulfide predominantly adopts a trigonal (rhombohedral) crystal system, which is the heazlewoodite structure.[1][2] A less frequently observed orthorhombic phase has also been identified.[3] The key crystallographic parameters for these two phases are detailed in the tables below to facilitate a clear comparison.

Table 1: Crystallographic Data for Trigonal Trinickel Disulfide (Heazlewoodite)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R32 |

| Pearson Symbol | hR5 |

| Lattice Parameters | |

| a | 5.743 Å |

| c | 7.136 Å |

| α, β | 90° |

| γ | 120° |

| Atomic Coordinates | |

| Ni (9e) | (0.503, 0, 0.833) |

| S (6c) | (0, 0, 0.385) |

Table 2: Crystallographic Data for Orthorhombic Trinickel Disulfide

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| Lattice Parameters | |

| a | 3.21 Å |

| b | 11.09 Å |

| c | 6.85 Å |

| α, β, γ | 90° |

Rigorous Experimental Protocols

The synthesis and subsequent characterization of trinickel disulfide are fundamental to investigating its intrinsic properties and exploring its practical applications. This section provides detailed methodologies for common synthesis routes and essential analytical techniques.

High-Temperature Solid-State Synthesis

This conventional method relies on the direct chemical reaction between elemental nickel and sulfur at elevated temperatures.

Materials:

-

High-purity nickel powder

-

High-purity sulfur powder

-

Quartz ampoule

-

Tube furnace

Procedure:

-

Stoichiometric quantities of nickel and sulfur powders are intimately mixed within an inert atmosphere to prevent oxidation.

-

The homogenous mixture is then sealed within an evacuated quartz ampoule.

-

The sealed ampoule is subjected to a controlled heating process in a tube furnace, typically within a temperature range of 400-600 °C, for a duration of several hours to several days to ensure the complete formation and crystallization of Ni₃S₂.

-

A slow cooling ramp down to room temperature is employed to yield the crystalline trinickel disulfide product.

Hydrothermal Synthesis

Hydrothermal synthesis offers a solution-based approach for producing crystalline Ni₃S₂ at comparatively lower temperatures.[4][5]

Materials:

-

A nickel salt, such as nickel chloride or nickel nitrate

-

A sulfur source, for instance, sodium sulfide or thiourea

-

Deionized water as the solvent

-

A stainless-steel autoclave with a Teflon liner

Procedure:

-

The nickel salt and the sulfur source are dissolved in deionized water to create a precursor solution.

-

This solution is then transferred into a Teflon-lined stainless-steel autoclave.

-

The autoclave is hermetically sealed and heated to a specific temperature, generally between 120 °C and 200 °C, for a predetermined period, which can range from a few hours to a full day.[6]

-

Following the reaction period, the autoclave is allowed to cool to ambient temperature.

-

The resulting solid product is harvested through filtration or centrifugation, thoroughly washed with deionized water and ethanol to eliminate any residual reactants, and subsequently dried in an oven.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is an indispensable technique for the structural characterization of the synthesized Ni₃S₂, providing critical information on its crystal structure, phase composition, and crystallite dimensions.[7][8][9][10]

Instrumentation:

-

An X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å)

Procedure:

-

A fine powder of the synthesized Ni₃S₂ is prepared and uniformly mounted on a sample holder.

-

The sample is then placed within the X-ray diffractometer.

-

The XRD pattern is collected over a defined 2θ angular range, for example, from 20° to 80°, utilizing a specific step size and scan rate.

-

The positions and intensities of the diffraction peaks in the resulting pattern are compared against standard diffraction data, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS) database, to confirm the identity and purity of the crystalline phases.

-

For more in-depth structural analysis, techniques like Rietveld refinement can be applied to the XRD data to precisely determine lattice parameters and atomic positions.

Visualizing the Structure and Process

To aid in the conceptual understanding of trinickel disulfide's structure and the experimental procedures involved in its study, the following diagrams are provided.

Caption: Atomic coordination in trigonal Ni₃S₂.

Caption: General experimental workflow.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. The Ni_3 S_2 (D5_e) Crystal Structure [atomic-scale-physics.de]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Hydrothermal synthesis of Ni3S2/graphene electrode and its application in a supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Nickel Sulfide (Ni₃S₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel sulfide (Ni₃S₂), also known as heazlewoodite in its mineral form, is a compound of significant interest in various scientific and industrial fields. Its unique electronic and catalytic properties have made it a focal point in materials science, particularly in the development of advanced catalysts and energy storage solutions. This technical guide provides a comprehensive overview of the core physical and chemical properties of Ni₃S₂, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes and structures.

Physical Properties of Ni₃S₂

Ni₃S₂ is a crystalline solid with a distinct metallic luster, appearing as pale yellowish-bronze or shiny gold-green crystals. It exhibits notable thermal and electrical properties, which are summarized in the tables below.

General Physical Properties

| Property | Value |

| Molecular Formula | Ni₃S₂ |

| Molar Mass | 240.21 g/mol |

| Appearance | Pale yellowish-bronze or shiny gold-green metallic crystalline powder. |

| Density | 5.8 - 6.09 g/cm³[1] |

| Melting Point | 787 - 797 °C |

| Magnetic Properties | Paramagnetic |

Crystallographic Data

Ni₃S₂ primarily crystallizes in a trigonal (rhombohedral) system, but an orthorhombic phase also exists. The trigonal phase, known as heazlewoodite, is the most common.

| Crystal System | Trigonal (Heazlewoodite) | Orthorhombic |

| Space Group | R32 | Cmcm |

| Lattice Parameters | a = 5.74 Å, c = 7.15 Å | a = 3.78 Å, b = 9.98 Å, c = 9.47 Å |

| Ni-S Bond Lengths | 2.24 - 2.28 Å[1][2] | 2.24 - 2.48 Å |

| Coordination Geometry | Nickel is bonded to four sulfur atoms in a distorted tetrahedral geometry. Sulfur is bonded to six nickel atoms.[1][2] | Nickel is bonded to five sulfur atoms in distorted trigonal bipyramidal and square pyramidal geometries. |

Chemical Properties of Ni₃S₂

The chemical behavior of Ni₃S₂ is largely dictated by its electronic structure, which imparts excellent electrical conductivity and significant catalytic activity.

Thermodynamic Properties

| Property | Value |

| Standard Enthalpy of Formation (ΔH°f) | -226.6 ± 2.2 kJ/mol[3] |

| Predicted Formation Energy | -0.571 eV/atom[1] |

| Gibbs Free Energy of Hydrogen Adsorption (ΔG H)* | DFT calculations show that the formation of a Ni₃S₂/Cu₂S heterojunction reduces the Gibbs free energy of hydrogen adsorption on the S site, facilitating H₂ generation.[4] |

| Standard Molar Entropy (S°) | Data not readily available in the searched literature. |

| Gibbs Free Energy of Formation (ΔG°f) | Data not readily available in the searched literature.[5][6] |

Reactivity and Stability

Ni₃S₂ exhibits moderate reactivity. It is known to be degraded by nitric acid. Leaching with sulfuric acid at elevated temperature and pressure (383 K, 1 MPa O₂) results in the formation of nickel sulfate, with NiS as an intermediate.[7] The material shows good stability in alkaline media, which is a key attribute for its application in electrocatalysis.[8] When exposed to air, nickel atoms can migrate to the surface, forming a hydrated nickel oxide layer.

Electrocatalytic Properties

Ni₃S₂ is a highly promising electrocatalyst, particularly for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER), which are crucial for water splitting to produce hydrogen. Its high nickel content provides a high density of metallic active sites, and its intrinsic metallic behavior, with no band gap, ensures excellent electrical conductivity and rapid electron transfer.[9]

| Electrocatalytic Reaction | Performance Metrics |

| Hydrogen Evolution Reaction (HER) | Overpotential of 43 mV at 10 mA cm⁻² and 127 mV at 100 mA cm⁻² (in alkaline media).[10] |

| Tafel slope as low as 54 mV dec⁻¹ in 1 M KOH.[8] | |

| Oxygen Evolution Reaction (OER) | Exhibits superior electrochemical activity and durability.[10] |

| Oxygen Reduction Reaction (ORR) | Displays catalytic onset at 0.8 V vs. RHE with high efficiency for the four-electron reduction of O₂ to water at neutral pH. |

Experimental Protocols

The synthesis and characterization of Ni₃S₂ are critical for harnessing its properties. Below are detailed methodologies for key experimental procedures.

Synthesis of Ni₃S₂

Several methods are employed for the synthesis of Ni₃S₂, each offering control over the material's morphology and properties.

1. Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave.

-

Precursors: A nickel source (e.g., nickel foam, nickel nitrate) and a sulfur source (e.g., thiourea, sodium sulfide, L-cysteine).[10][11][12][13]

-

Procedure:

-

Clean a piece of nickel foam ultrasonically in acetone and HCl, followed by washing with water and ethanol.[13]

-

Submerge the cleaned nickel foam in a Teflon-lined stainless-steel autoclave containing an aqueous solution of the sulfur source (e.g., 1.445 mmol/L thiourea).[13]

-

Seal the autoclave and maintain it at a specific temperature (e.g., 150 °C) for a set duration (e.g., 5 hours).[13]

-

After cooling, wash the resulting material with ethanol and dry it in a vacuum.

-

2. Solvothermal Synthesis

Similar to the hydrothermal method, but a non-aqueous solvent is used.

-

Precursors: Nickel source (e.g., nickel foam) and a sulfur source (e.g., thioacetamide) in a solvent like ethanol.[14]

-

Procedure:

-

Place the cleaned nickel foam, sulfur source, and solvent into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (e.g., 160 °C) for a certain time (e.g., 12 hours).[14]

-

After the reaction, the product is washed and dried.

-

3. Electrodeposition

This technique uses an electric current to reduce cations of a desired material from a solution and coat a conductive object with a thin layer of that material.

-

Electrolyte: An aqueous solution containing a nickel salt (e.g., Ni(NO₃)₂·6H₂O) and a sulfur source (e.g., thiourea).[15]

-

Procedure:

-

Set up a three-electrode system with nickel foam as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

-

Perform cyclic voltammetry within a specific potential range (e.g., -1.2 to 0.2 V) at a set scan rate (e.g., 5 mV·s⁻¹) for a number of cycles (e.g., 30).[15]

-

After deposition, the coated nickel foam is washed and dried.

-

Characterization of Ni₃S₂

Standard materials characterization techniques are used to analyze the structure, morphology, and composition of synthesized Ni₃S₂.

1. X-ray Diffraction (XRD)

Used to determine the crystal structure and phase purity of the material.

-

Instrument: A standard X-ray diffractometer with Cu Kα radiation.

-

Procedure:

-

The powdered Ni₃S₂ sample or Ni₃S₂ grown on a substrate is mounted on the sample holder.

-

The sample is scanned over a 2θ range (e.g., 10-80°) at a specific scan rate (e.g., 1° min⁻¹).[16]

-

The resulting diffraction pattern is compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present.

-

2. Scanning Electron Microscopy (SEM)

Provides information about the surface morphology and microstructure of the material.

-

Instrument: A field-emission scanning electron microscope (FE-SEM).

-

Procedure:

-

The Ni₃S₂ sample is mounted on an SEM stub using conductive carbon tape.

-

For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the surface to prevent charging.

-

The sample is introduced into the SEM chamber, and images are acquired at various magnifications using an electron beam.

-

3. Transmission Electron Microscopy (TEM)

Used to obtain high-resolution images of the material's internal structure, including crystal lattice fringes and defects.

-

Instrument: A high-resolution transmission electron microscope (HRTEM).

-

Procedure:

-

A small amount of the Ni₃S₂ powder is dispersed in a solvent (e.g., ethanol) and sonicated to create a suspension.

-

A drop of the suspension is placed onto a TEM grid (typically a carbon-coated copper grid) and allowed to dry.

-

The grid is then placed in the TEM for imaging.

-

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis and Characterization Workflow

Caption: Workflow for Ni₃S₂ synthesis and characterization.

Logical Relationship of Ni₃S₂ Properties and Applications

Caption: Relationship between Ni₃S₂ properties and applications.

Conclusion

Ni₃S₂ is a material with a compelling set of physical and chemical properties that make it a strong candidate for advanced applications, especially in catalysis and energy storage. Its high electrical conductivity, excellent electrocatalytic activity for key reactions like HER and OER, and good stability in relevant environments underscore its potential. The synthesis of Ni₃S₂ with tailored morphologies and properties is achievable through various established methods, and its characteristics can be thoroughly investigated using standard analytical techniques. Further research into this promising material is warranted to fully unlock its potential in addressing current and future technological challenges.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The standard molar enthalpy of formation of heazlewoodite Ni3S2 determined by its synthesis in a calorimeter | CoLab [colab.ws]

- 4. In situ fabrication of Ni3S2/Cu2S heterojunction on nickel foam as a highly efficient and durable electrocatalyst for overall water splitting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. oecd-nea.org [oecd-nea.org]

- 7. Sulfuric acid oxygen-pressure leaching of Ni3S2 prepared by a wet process | CoLab [colab.ws]

- 8. One-step electrodeposited Ni3S2/Co9S8/NiS composite on Ni foam as high-performance electrode for supercapacitors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Ni3S2 catalysts using various sulphur sources and their HER and OER performances - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Hydrothermal synthesis of Ni3S2/graphene electrode and its application in a supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Ni3S2 and MOF-Derived Ni(OH)2 Composite Electrode Materials on Ni Foam for High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of Trinickel Disulphide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of trinickel disulphide (Ni₃S₂), a material of significant interest due to its unique electronic and catalytic properties. This document delves into the material's fundamental characteristics, experimental and computational methodologies for its study, and key quantitative data, presented for clarity and comparative analysis.

Core Properties of Trinickel Disulphide

Trinickel disulphide, commonly found in the heazlewoodite mineral form, is a metallic compound.[1][2] Its metallic nature is characterized by the absence of a band gap, with electronic states continuously available for conduction.[1][2] This property underpins its high electrical conductivity.

Computationally, the metallic character of Ni₃S₂ is confirmed by a significant density of states (DOS) at the Fermi level.[3] The material typically crystallizes in a trigonal (rhombohedral) structure with the space group R32.[4] However, an orthorhombic phase has also been reported.

Table 1: Crystallographic Data for Trigonal Trinickel Disulphide (Heazlewoodite)

| Parameter | Value | Reference |

| Space Group | R32 | --INVALID-LINK-- |

| Crystal System | Trigonal | --INVALID-LINK-- |

| a | 5.74 Å | --INVALID-LINK-- |

| b | 5.74 Å | --INVALID-LINK-- |

| c | 7.14 Å | --INVALID-LINK-- |

| α | 90° | --INVALID-LINK-- |

| β | 90° | --INVALID-LINK-- |

| γ | 120° | --INVALID-LINK-- |

Table 2: Atomic Positions for Trigonal Trinickel Disulphide (Heazlewoodite)

| Element | Wyckoff Symbol | Fractional Coordinates (x, y, z) | Reference |

| Ni | 9b | (0.333, 0.667, 0.167) | --INVALID-LINK-- |

| S | 6c | (0.000, 0.000, 0.388) | --INVALID-LINK-- |

Experimental Determination of Electronic Band Structure

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique for directly probing the electronic band structure of crystalline solids.[5][6]

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

A representative, albeit generalized, protocol for the ARPES analysis of Ni₃S₂ is outlined below. Specific parameters may vary based on the available instrumentation and the precise research question.

1. Sample Preparation: Single Crystal Synthesis

-

High-quality single crystals of Ni₃S₂ are essential for ARPES measurements. A common synthesis method is the chemical vapor transport (CVT) technique.

-

Precursors: High-purity nickel (Ni) powder and sulfur (S) powder.

-

Transport Agent: Iodine (I₂) is often used as a transport agent.

-

Procedure:

-

The stoichiometric amounts of Ni and S powder, along with a small amount of I₂, are sealed in an evacuated quartz ampoule.

-

The ampoule is placed in a two-zone tube furnace. The source zone (containing the precursors) is heated to a higher temperature (e.g., 800 °C), while the growth zone is maintained at a slightly lower temperature (e.g., 750 °C).

-

This temperature gradient drives the transport of the nickel sulfide species via the gas phase to the cooler end, where single crystals nucleate and grow over several days.

-

The ampoule is then slowly cooled to room temperature.

-

2. ARPES Measurement

-

Environment: The experiment is conducted in an ultra-high vacuum (UHV) chamber (pressure < 10⁻¹⁰ torr) to prevent surface contamination.

-

Sample Mounting and Cleaving: The synthesized Ni₃S₂ single crystal is mounted on a sample holder and cleaved in-situ at low temperature (e.g., < 20 K) to expose a clean, atomically flat surface.

-

Light Source: A monochromatic light source, such as a synchrotron beamline or a laboratory-based UV lamp (e.g., He-Iα radiation at 21.2 eV), is used to generate photons that excite electrons from the sample.

-

Electron Energy Analyzer: A hemispherical electron energy analyzer measures the kinetic energy and emission angle of the photoemitted electrons.

-

Data Acquisition: The intensity of photoemitted electrons is recorded as a function of their kinetic energy and two emission angles. This data is then converted to a plot of binding energy versus crystal momentum (E vs. k), which represents the electronic band structure.

Computational Determination of Electronic Band Structure

Density Functional Theory (DFT) is the primary computational method for calculating the electronic band structure of materials from first principles.

Computational Protocol: Density Functional Theory (DFT) Calculations

The following protocol outlines the key steps and parameters for performing a DFT calculation of the electronic band structure of Ni₃S₂.

1. Software: A plane-wave DFT code such as the Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO is commonly used.[7]

2. Input Structure: The calculation begins with the crystal structure of Ni₃S₂, as detailed in Tables 1 and 2.

3. Key Computational Parameters:

-

Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are used to describe the interaction between the core and valence electrons.

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice for metallic systems.[7]

-

Plane-Wave Cutoff Energy: A cutoff energy of around 400-500 eV is typically sufficient to ensure convergence of the total energy.

-

k-point Mesh: The Brillouin zone is sampled using a Monkhorst-Pack grid. For the self-consistent field (SCF) calculation, a dense k-point mesh (e.g., 12x12x8) is used to accurately determine the charge density. For the subsequent band structure calculation, a path of high-symmetry points in the Brillouin zone is defined.

-

Convergence Criteria: The electronic self-consistency loop is iterated until the total energy difference between consecutive steps is less than a small threshold (e.g., 10⁻⁶ eV). The forces on the atoms are also minimized to a similar tolerance during structural optimization.

4. Calculation Workflow:

-

Structural Optimization: The lattice parameters and atomic positions are relaxed to find the minimum energy configuration.

-

Self-Consistent Field (SCF) Calculation: The ground-state electron density is calculated on a dense k-point mesh.

-

Non-Self-Consistent Calculation for Band Structure: The electronic band structure is calculated along a high-symmetry path in the Brillouin zone using the charge density obtained from the SCF step.

-

Density of States (DOS) Calculation: The DOS and projected DOS (PDOS) are calculated to understand the contribution of different atomic orbitals to the electronic states.

Visualizations

Computational Workflow for Electronic Band Structure

The following diagram illustrates the typical workflow for calculating the electronic band structure of a material using Density Functional Theory.

This guide provides a foundational understanding of the electronic band structure of trinickel disulphide, intended to support further research and development in materials science and related fields. The detailed protocols and structured data serve as a valuable resource for both experimentalists and computational scientists.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis of Ni3S2 catalysts using various sulphur sources and their HER and OER performances - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]

- 6. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

phase diagram of the nickel-sulfur system

An In-depth Technical Guide to the Nickel-Sulfur Phase Diagram

This technical guide provides a comprehensive overview of the binary phase diagram of the nickel-sulfur (Ni-S) system, a critical tool for researchers, scientists, and professionals in materials science and drug development. Understanding the complex phase relationships, thermodynamics, and crystallography of nickel sulfides is paramount for applications ranging from catalysis to energy storage. This document details the stable and metastable phases, invariant reactions, and the experimental methodologies employed for their determination.

The Nickel-Sulfur System: An Overview

The nickel-sulfur system is characterized by the formation of numerous stoichiometric and non-stoichiometric compounds, each with distinct crystal structures and properties. The phase relationships are complex, featuring multiple invariant reactions, including eutectic, peritectic, and eutectoid transformations. The primary nickel sulfide phases of interest include NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈.[1] The formation and stability of these phases are highly dependent on temperature and composition.

Quantitative Data of the Nickel-Sulfur Phase Diagram

The following tables summarize the key quantitative data for the Ni-S system, including invariant reactions and the properties of the stable nickel sulfide phases.

Table 1: Invariant Reactions in the Nickel-Sulfur System

| Reaction Type | Temperature (°C) | Composition (at. % S) | Phases Involved |

| Eutectic | 637 | 33.2 | L ↔ γ-Ni + β₁-Ni₃S₂ |

| Peritectic | 806 | ~43.7 | L + α-Ni₁₋ₓS ↔ β₂ |

| Peritectoid | 573 ± 3 | ~46.1 | β₂ + α-NiS ↔ α-Ni₇S₆ (high-form godlevskite) |

| Eutectoid | 564 ± 3 | ~40.6 | β₁ ↔ Heazlewoodite (low-form) + β₂ |

| Eutectoid | 533 ± 3 | ~37.0 | β₁ ↔ Heazlewoodite (low-form) + γ-Ni |

| Eutectoid | 524 | ~45.3 - 46.1 | β₂ ↔ high-form godlevskite + heazlewoodite |

Note: Data compiled from multiple sources which may show slight variations.

Table 2: Properties of Key Nickel Sulfide Phases

| Phase | Mineral Name | Formula | Crystal System | Key Transitions/Properties |

| α-NiS | - | NiS | Hexagonal | High-temperature form, stable above 379 °C.[2] |

| β-NiS | Millerite | NiS | Rhombohedral | Low-temperature form, converts to α-NiS upon heating.[2] |

| NiS₂ | Vaesite | NiS₂ | Cubic | - |

| Ni₃S₂ | Heazlewoodite | Ni₃S₂ | Rhombohedral | Low-temperature form. Inverts to a high-temperature form (β₁) at 565 °C. |

| β₁-Ni₃S₂ | - | Ni₃S₂ | - | High-temperature form of heazlewoodite. |

| Ni₃S₄ | Polydymite | Ni₃S₄ | Cubic | - |

| α-Ni₇S₆ | Godlevskite | Ni₇S₆ | Orthorhombic | High-temperature form. |

| Ni₉S₈ | Pentlandite | Ni₉S₈ | Isometric | A common nickel ore mineral, often found with iron.[2] |

Experimental Protocols for Phase Diagram Determination

The determination of the Ni-S phase diagram relies on a combination of experimental techniques to identify phase transitions and compositions at various temperatures.

Sample Preparation

-

Material Synthesis : High-purity nickel (99.999%) and sulfur (99.999%) are weighed in the desired atomic ratios.

-

Encapsulation : The mixtures are sealed in evacuated silica glass tubes to prevent oxidation and sulfur loss at high temperatures.

-

Homogenization : The sealed tubes are heated in a furnace to temperatures above the liquidus to ensure complete melting and mixing. The samples are held at this temperature for an extended period to achieve homogeneity.

-

Annealing and Quenching : Samples are then annealed at various temperatures for different durations to achieve equilibrium. Subsequently, they are rapidly quenched in cold water or liquid nitrogen to preserve the high-temperature phase assemblages for room temperature analysis.

Differential Thermal Analysis (DTA)

DTA is employed to detect thermal events such as melting, solidification, and solid-state phase transformations.

-

Apparatus : A DTA apparatus consists of a furnace with a sample and a reference holder, each with a thermocouple.

-

Procedure : A small amount of the Ni-S sample is placed in a crucible (e.g., alumina) in the sample holder, with an inert reference material (e.g., alumina powder) in the reference holder.

-

Heating and Cooling Cycles : The furnace temperature is ramped up and down at a controlled rate.

-

Data Acquisition : The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature. Endothermic and exothermic events in the sample appear as peaks on the DTA curve, indicating phase transitions.

X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the phases present in the quenched samples.

-

Sample Preparation : The quenched samples are ground into a fine powder.

-

Instrumentation : A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα) is used.

-

Data Collection : The powdered sample is scanned over a range of 2θ angles.

-

Phase Identification : The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present.

Electron Probe Microanalysis (EPMA)

EPMA is utilized to determine the precise chemical composition of the individual phases within a sample.

-

Sample Preparation : The quenched samples are mounted in an epoxy resin, polished to a mirror finish, and coated with a thin layer of carbon to ensure electrical conductivity.

-

Analysis : The sample is placed in the EPMA instrument. A focused beam of electrons is directed at a specific point on the sample, causing the emission of characteristic X-rays.

-

Composition Determination : The wavelengths and intensities of the emitted X-rays are measured by wavelength-dispersive spectrometers (WDS). By comparing these with standards of known composition, the elemental concentrations of nickel and sulfur in the targeted phase can be accurately quantified.

Visualization of Phase Relationships

The following diagram illustrates the key transformations and relationships between the major phases in the nickel-sulfur system.

Key phase transformations in the Ni-S system.

References

An In-depth Technical Guide to the Thermodynamic Stability of Trinickel Disulfide (Ni₃S₂)

Affiliation: Google Research

Abstract

Trinickel disulfide (Ni₃S₂), known mineralogically as heazlewoodite, is a compound of significant interest in materials science, geology, and catalysis. Its utility in applications such as hydrodesulfurization, energy storage, and electrocatalysis is intrinsically linked to its thermodynamic stability. This technical guide provides a comprehensive overview of the thermodynamic properties of Ni₃S₂, detailing its phase stability, standard formation energies, and the experimental and computational methodologies used for their determination. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the fundamental thermodynamic characteristics of this important nickel sulfide.

Introduction

Trinickel disulfide (Ni₃S₂) is the most nickel-rich sulfide in the binary Ni-S system and a key phase in various industrial and natural processes.[1] It is recognized for its metallic conductivity and notable electrochemical stability, particularly in alkaline and neutral environments, which makes it a promising material for electrocatalytic applications.[2] A thorough understanding of its thermodynamic stability—quantified by its enthalpy of formation, Gibbs free energy of formation, and entropy—is crucial for predicting its behavior under different process conditions, designing synthetic routes, and assessing its long-term performance and durability in various applications.

This guide synthesizes critically evaluated thermodynamic data, explores the phase relationships of Ni₃S₂ within the broader Ni-S system, and provides detailed descriptions of the primary experimental techniques employed to measure its thermodynamic properties.

Thermodynamic Data for Trinickel Disulfide (Heazlewoodite)

The thermodynamic stability of a compound is defined by key state functions. The values for the low-temperature rhombohedral phase of Ni₃S₂ (heazlewoodite) are summarized below. The standard state is defined as 1 bar and 298.15 K (25 °C).

| Thermodynamic Parameter | Symbol | Value | Units | Method | Reference |

| Standard Molar Enthalpy of Formation | ΔfH° | -226.6 ± 2.2 | kJ·mol⁻¹ | Direct Synthesis Calorimetry | [3][4] |

| Standard Molar Entropy | S° | 135.5 | J·mol⁻¹·K⁻¹ | Calorimetry (from NIST-JANAF Tables) | [5][6] |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -221.7 | kJ·mol⁻¹ | Calculated from ΔfH° and S° | Calculated |

| Formation Energy (Computational) | Ef | -0.636 | eV/atom | Density Functional Theory (DFT) | [1] |

Note on ΔfG° Calculation: The standard Gibbs free energy of formation was calculated using the Gibbs-Helmholtz equation: ΔfG° = ΔfH° - TΔfS°. The standard entropy of formation (ΔfS°) is derived from the reaction: 3 Ni(cr) + 2 S(cr, rhombic) → Ni₃S₂(cr). Using standard molar entropy values for Ni(cr) (29.87 J·mol⁻¹·K⁻¹) and S(cr, rhombic) (32.05 J·mol⁻¹·K⁻¹), ΔfS° = S°(Ni₃S₂) - [3 × S°(Ni) + 2 × S°(S)] = 135.5 - [3(29.87) + 2(32.05)] = -18.21 J·mol⁻¹·K⁻¹. At T = 298.15 K, TΔfS° = -5.43 kJ·mol⁻¹. Thus, ΔfG° = -226.6 - (-5.43) = -221.17 kJ·mol⁻¹.

Phase Stability and Transformations

The stability of Ni₃S₂ is best understood in the context of the nickel-sulfur (Ni-S) phase diagram.

-

Heazlewoodite (α-Ni₃S₂): This is the thermodynamically stable, low-temperature phase of trinickel disulfide. It possesses a rhombohedral crystal structure.[1]

-

High-Temperature Phase (β-Ni₃S₂): Above approximately 565 °C (838 K), heazlewoodite undergoes a reversible phase transition to a high-temperature cubic polymorph.[1][7][8] This transition is a critical consideration in high-temperature applications.

-

Stability Region: The Ni-S phase diagram shows that Ni₃S₂ is the most nickel-rich stable sulfide phase, existing in equilibrium with metallic nickel at lower sulfur chemical potentials and with other nickel sulfides like Ni₄S₃ or Ni₇S₆ at higher sulfur potentials, depending on the temperature.[6][9]

Computational studies using Density Functional Theory (DFT) have been employed to investigate the stability of different low Miller index surfaces of Ni₃S₂ under hydrotreating conditions. These studies predict that under typical process conditions, the nanoparticles would primarily expose specific surface facets.[10]

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of Ni₃S₂ relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Direct Synthesis Calorimetry for Enthalpy of Formation (ΔfH°)

This method measures the heat released during the exothermic formation of the compound directly from its constituent elements. A specialized high-temperature calorimeter is used to initiate the reaction and measure the resulting heat flow.

Methodology:

-

Sample Preparation: High-purity nickel powder and elemental sulfur are precisely weighed in the stoichiometric ratio (3:2) and thoroughly mixed in an inert atmosphere to prevent oxidation.

-

Calorimeter Setup: The mixture is placed in a reaction vessel (e.g., a quartz ampoule) inside a calorimeter. The calorimeter itself is a device with a known heat capacity, designed to measure heat changes in a process.

-

Reaction Initiation: A non-traditional method for initiating the reaction involves heating the chemical components with the energy of a high-intensity light pulse.[3] This technique minimizes the external energy input into the calorimetric system, thereby increasing the precision of the measurement.[3][4]

-

Temperature Measurement: The temperature of the calorimeter is monitored precisely over time. The exothermic reaction 3 Ni + 2 S → Ni₃S₂ releases heat, causing a measurable rise in the calorimeter's temperature.

-

Data Analysis: The total heat evolved (q_rxn) is calculated from the temperature change (ΔT) and the total heat capacity of the calorimeter system (C_cal). The standard molar enthalpy of formation is then determined by dividing the heat of reaction by the number of moles of Ni₃S₂ formed.

-

Product Verification: After the experiment, the product is analyzed using techniques like X-ray Diffraction (XRD) to confirm that single-phase crystalline Ni₃S₂ (heazlewoodite) was formed.

Caption: Workflow for determining ΔfH° of Ni₃S₂ via direct synthesis calorimetry.

Electrochemical Method for Gibbs Free Energy of Formation (ΔfG°)

High-temperature solid-state electrochemical cells can be used to determine the Gibbs free energy of formation of metal sulfides. This technique measures the electromotive force (EMF) of a galvanic cell where the formation reaction is the overall cell reaction.

Methodology:

-

Cell Construction: A galvanic cell is constructed, typically involving a solid-state electrolyte that conducts specific ions. For sulfides, a yttria-stabilized zirconia (YSZ) electrolyte, which conducts O²⁻ ions, is often used. A representative cell setup is: Pt, Ni₃S₂, NiO, SO₂(g, 1 atm) | YSZ | O₂(g, pO₂) , Pt[8]

-

Electrode Preparation: The working electrode is a mixture of the metal sulfide (Ni₃S₂) and its corresponding oxide (NiO). The reference electrode has a known, fixed oxygen partial pressure (pO₂).

-

Equilibrium Establishment: The cell is heated to a stable, high temperature in a furnace. At this temperature, equilibrium is established at the electrode-electrolyte interfaces. The overall cell reaction is: Ni₃S₂(s) + 5 NiO(s) → 8 Ni(s) + 2 SO₂(g) + O₂(g) (example reaction)

-

EMF Measurement: The open-circuit potential (EMF or E_cell) between the two electrodes is measured using a high-impedance voltmeter. The measurement is repeated at various temperatures to determine the temperature dependence of the EMF.

-

Data Analysis: The change in Gibbs free energy for the cell reaction (ΔrG) is calculated from the measured EMF using the Nernst equation: ΔrG = -nFE_cell where 'n' is the number of moles of electrons transferred in the cell reaction and 'F' is the Faraday constant.[11][12]

-

Calculation of ΔfG°: The Gibbs free energy of formation of Ni₃S₂ is then calculated from ΔrG by incorporating the known ΔfG° values of the other reactants and products (e.g., NiO, SO₂) at the given temperature.

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a versatile high-temperature technique used to study the thermodynamics of vaporization processes. By measuring the vapor pressure of species in equilibrium with a condensed phase, thermodynamic data such as enthalpies of sublimation or formation can be derived.

Methodology:

-

Sample Loading: A sample of Ni₃S₂ is placed into a Knudsen cell, which is a small, thermally stable container (e.g., made of tungsten or graphite) with a very small, well-defined orifice.

-

High Vacuum & Heating: The cell is placed in a high-vacuum chamber and heated to the desired temperature. Inside the cell, equilibrium is established between the solid Ni₃S₂ and its vapor-phase components (e.g., S₂, Ni).

-

Molecular Beam Formation: A small fraction of the vapor effuses through the orifice, forming a molecular beam that travels into the ionization source of a mass spectrometer. The low pressure ensures molecular flow, where collisions between molecules are negligible.

-

Mass Spectrometry: The effusing species are ionized (typically by electron impact), separated by their mass-to-charge ratio, and detected. The ion intensity of each species is proportional to its partial pressure inside the Knudsen cell.

-

Data Analysis (Second-Law and Third-Law Methods):

-

Second-Law Method: The partial pressures are measured at several different temperatures. The enthalpy of the vaporization reaction (ΔvapH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

-

Third-Law Method: This method combines the measured partial pressure at a single temperature with known or calculated entropy values for the reactants and products to calculate the reaction enthalpy.

-

-

Derivation of ΔfH°: The standard enthalpy of formation of solid Ni₃S₂ can be derived from the measured enthalpy of vaporization using a thermodynamic cycle (Hess's Law).

Conclusion

The thermodynamic stability of trinickel disulfide (Ni₃S₂) has been well-characterized through a combination of precise experimental measurements and computational modeling. Its negative standard enthalpy and Gibbs free energy of formation confirm that it is a stable compound with respect to its constituent elements under standard conditions. The established thermodynamic data, particularly its enthalpy of formation of -226.6 kJ·mol⁻¹, provide a fundamental basis for materials design and process optimization. Understanding its high-temperature phase transition to a cubic structure is critical for applications operating at elevated temperatures. The detailed experimental protocols outlined in this guide, including calorimetry and electrochemical methods, represent the cornerstone techniques for acquiring the high-quality data necessary for robust thermodynamic assessments in materials science.

References

- 1. mp-362: Ni3S2 (trigonal, R32, 155) [legacy.materialsproject.org]

- 2. srd.nist.gov [srd.nist.gov]

- 3. NIST-JANAF Thermochemical Tables [janaf.nist.gov]

- 4. The standard molar enthalpy of formation of heazlewoodite Ni3S2 determined by its synthesis in a calorimeter | CoLab [colab.ws]

- 5. NIST-JANAF Thermochemical Tables [janaf.nist.gov]

- 6. janaf.nist.gov [janaf.nist.gov]

- 7. nickel [webbook.nist.gov]

- 8. search.library.uq.edu.au [search.library.uq.edu.au]

- 9. catalog.data.gov [catalog.data.gov]

- 10. NIST Chemistry WebBook [webbook.nist.gov]

- 11. Synthesis of Ni3S2 catalysts using various sulphur sources and their HER and OER performances - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. oecd-nea.org [oecd-nea.org]

Heazlewoodite (Ni₃S₂): A Technical Guide to its Discovery and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Heazlewoodite (Ni₃S₂), a sulfur-deficient nickel sulfide mineral, holds significant interest due to its unique properties and catalytic potential. First discovered in the late 19th century, its natural formation is intrinsically linked to complex geological processes within ultramafic rocks. In recent years, the controlled synthesis of heazlewoodite, particularly at the nanoscale, has become a focal point for applications in electrocatalysis and energy storage. This technical guide provides a comprehensive overview of the discovery of heazlewoodite, its natural paragenesis, and detailed protocols for its laboratory synthesis. Quantitative data are summarized for comparative analysis, and key processes are visualized through logical diagrams.

Discovery and Nomenclature

Heazlewoodite was first identified and described in 1896.[1][2] The name is derived from its type locality, the Heazlewood district of Tasmania, Australia, where it was initially found.[1][3][4] The mineral is typically found in association with other nickel and iron-bearing minerals such as pentlandite, millerite, and awaruite.[5][6] The type material is housed at the National Museum of Natural History in Washington, D.C., USA.[5]

Natural Formation: Paragenesis

The natural formation of heazlewoodite is a result of specific metamorphic processes occurring within terrestrial ultramafic rocks like peridotite and dunite.[1][7] It is considered the least sulfur-saturated of the nickel sulfide minerals.[1]

The process begins with magmatic olivine, which can contain trace amounts of nickel (up to ~4000 ppm) and sulfur (up to ~2500 ppm) within its crystal lattice.[1][7] During metamorphism, particularly processes like serpentinization, these elements are expelled from the olivine lattice.[1] The loss of volatiles during serpentinization tends to lower the sulfur fugacity (the effective partial pressure of sulfur).[1][7] In this low-sulfur, reducing environment, the nickel and sulfur reconstitute into the most stable, sulfur-poor nickel sulfide available, which is heazlewoodite (Ni₃S₂).[1][7][8] This process often involves the alteration or desulfidation of primary sulfides like pentlandite, a reaction that occurs below 550 °C.[8][9]

Logical Pathway for Natural Heazlewoodite Formation

References

- 1. Heazlewoodite - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. Heazlewoodite - Encyclopedia [le-comptoir-geologique.com]

- 4. mindat.org [mindat.org]

- 5. handbookofmineralogy.org [handbookofmineralogy.org]

- 6. heazlewoodite [mingen.hk]

- 7. Heazlewoodite [chemeurope.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide: Magnetic Properties of Trinickel Disulphide (Ni₃S₂) at Low Temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinickel disulphide (Ni₃S₂), a metallic sulfide, has garnered interest for its unique electronic and magnetic characteristics. Understanding its behavior at low temperatures is crucial for various applications, including catalysis and materials science. This technical guide provides a comprehensive overview of the low-temperature magnetic properties of single-crystal Ni₃S₂, focusing on its classification as a Pauli paramagnet. The information presented is synthesized from available scientific literature.

Core Magnetic Properties at Low Temperatures

Extensive studies on high-purity single crystals of Ni₃S₂ have revealed a consistent magnetic behavior at low temperatures. The primary characteristic of Ni₃S₂ is its exhibition of Pauli paramagnetism . Unlike materials that exhibit temperature-dependent magnetic ordering (like ferromagnetism or antiferromagnetism), Ni₃S₂ does not show any evidence of magnetic ordering down to temperatures as low as 1.5 K.

Pauli paramagnetism is a weak form of paramagnetism that arises from the alignment of the spins of conduction electrons in a metal in the presence of an external magnetic field. A key feature of Pauli paramagnetism is that the magnetic susceptibility is nearly independent of temperature, a behavior that is observed in Ni₃S₂.

Quantitative Data

Detailed quantitative data from seminal studies on single-crystal Ni₃S₂ is crucial for a complete understanding. However, access to the full datasets from key publications, such as the work by Metcalf et al. (1994), is currently limited. The following table summarizes the expected trends based on the characterization of Ni₃S₂ as a Pauli paramagnet.

| Magnetic Property | Temperature Range | Observed Behavior for Ni₃S₂ |

| Magnetic Susceptibility (χ) | Low Temperatures (< 10 K) | Nearly constant and positive. |

| Electrical Resistivity (ρ) | Low Temperatures (< 10 K) | Metallic behavior, with resistivity decreasing as temperature decreases. A low residual resistivity at the lowest temperatures is indicative of a high-quality crystal. |

| Specific Heat (C) | Low Temperatures (< 10 K) | Dominated by electronic and lattice contributions, with no anomalies that would suggest a magnetic phase transition. |

Signaling Pathways and Logical Relationships

The magnetic behavior of Ni₃S₂ at low temperatures can be understood through the framework of Pauli paramagnetism. The following diagram illustrates the conceptual relationship between the electronic structure of a metal and its Pauli paramagnetic response to an external magnetic field.

Caption: Pauli Paramagnetism in Metals.

Experimental Protocols

The characterization of the magnetic properties of Ni₃S₂ at low temperatures involves several key experimental techniques. While the specific parameters from the definitive studies are not fully accessible, the general methodologies are outlined below.

Single Crystal Growth

High-quality single crystals are essential for intrinsic property measurements. A common method for growing Ni₃S₂ crystals is chemical vapor transport .

Caption: Chemical Vapor Transport Method.

Magnetic Susceptibility Measurement

Magnetic susceptibility is typically measured using a Superconducting Quantum Interference Device (SQUID) magnetometer .

-

Sample Preparation: A small, well-characterized single crystal of Ni₃S₂ is mounted in a sample holder.

-

Measurement Conditions: The sample is cooled in the SQUID magnetometer to the desired low temperature (e.g., down to 1.5 K).

-

Data Acquisition: A small, constant magnetic field is applied, and the magnetic moment of the sample is measured as a function of temperature. The magnetic susceptibility is then calculated from the measured moment, the applied field, and the sample mass.

Caption: SQUID Magnetometry Workflow.

Electrical Resistivity Measurement

The electrical resistivity is typically measured using a four-probe method in a cryostat.

-

Contact Preparation: Four electrical contacts are made to the single crystal sample using a suitable conductive epoxy or wire bonding.

-

Measurement Setup: The sample is placed in a cryostat capable of reaching low temperatures. A constant current is passed through the outer two contacts, and the voltage is measured across the inner two contacts.

-

Data Collection: The resistance is measured as the temperature is varied. The resistivity is then calculated based on the resistance and the sample's dimensions.

Specific Heat Measurement

The specific heat is measured using a calorimeter , often integrated into a low-temperature physics platform.

-

Sample Mounting: The sample is mounted on a platform with a heater and a thermometer.

-

Measurement Principle: A known amount of heat is applied to the sample, and the resulting change in temperature is measured.

-

Data Analysis: The heat capacity is calculated from the heat input and the temperature change. This measurement is performed at various temperatures to obtain the specific heat as a function of temperature.

Conclusion

At low temperatures, single-crystal Trinickel disulphide (Ni₃S₂) is characterized as a Pauli paramagnet. This is evidenced by its temperature-independent magnetic susceptibility and the absence of any magnetic ordering transitions. Its electrical and thermal properties at low temperatures are consistent with those of a metallic system. Further research providing detailed quantitative data would be beneficial for a more in-depth understanding and for the development of applications leveraging the unique properties of this material.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Trinickel Disulphide (CAS: 12035-72-2)

This document provides a comprehensive technical overview of trinickel disulphide (CAS Number 12035-72-2), also known as nickel subsulphide. It covers its chemical and physical properties, toxicological data, experimental protocols for synthesis, and key applications, with a focus on presenting data in a clear and accessible format for scientific professionals.

Substance Identification and Physicochemical Properties

Trinickel disulphide is an inorganic compound with the chemical formula Ni₃S₂. It is found in nature as the mineral heazlewoodite. The compound is a pale yellowish-bronze or grey, metallic, lustrous crystalline solid.

Synonyms

The compound is known by several names in scientific literature and commerce:

-

Nickel subsulfide

-

Heazlewoodite

-

Nickel sulfide (3:2)

-

Trinickel disulfide

-

Nickel sesquisulfide

Physicochemical Data

The core physicochemical properties of trinickel disulphide are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | Ni₃S₂ | |

| Molecular Weight | 240.21 g/mol | |

| Appearance | Pale yellowish-bronze, metallic, lustrous, crystalline solid | |

| Melting Point | 787 - 797 °C | |

| Density | 5.8 - 5.9 g/cm³ at 25 °C | |

| Solubility in Water | Insoluble or very low solubility (<1 mg/mL) | |

| Solubility in Organic Solvents | Not soluble | |

| Crystal Structure | Rhombohedral (Heazlewoodite) |

Safety, Handling, and Toxicology

Trinickel disulphide is classified as a hazardous substance with significant health and environmental risks. It is crucial to handle this chemical with appropriate safety precautions in a laboratory or industrial setting.

GHS Hazard Classification

The substance is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Carcinogenicity: May cause cancer by inhalation (Category 1A).

-

Skin Sensitization: May cause an allergic skin reaction (Category 1).

-

Mutagenicity: Suspected of causing genetic defects (Category 2).

-

Specific Target Organ Toxicity (Repeated Exposure): Causes damage to lungs through prolonged or repeated exposure via inhalation (Category 1).

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (Acute and Chronic Category 1).

Toxicological Summary

| Endpoint | Observation | Source(s) |

| Acute Inhalation Toxicity | Toxic if inhaled; may cause respiratory irritation, cough, and sore throat. | |

| Acute Oral Toxicity | Large doses may cause intestinal disorders. | |

| Skin Contact | May cause an allergic skin reaction ("nickel itch"), dermatitis, and irritation. | |

| Eye Contact | May cause irritation and conjunctivitis. | |

| Chronic Exposure | Confirmed human carcinogen (IARC Group 1) by inhalation, linked to lung and nasal cancers. May cause asthma and lung damage (pneumonitis). | |

| Germ Cell Mutagenicity | In vitro tests showed mutagenic effects. | |

| Aquatic Toxicity | Very toxic to aquatic organisms with long-lasting effects. |

Recommended Handling Practices

-

Engineering Controls: Use in a well-ventilated area, preferably within a closed system or fume hood to prevent dust dispersion.

-

Personal Protective Equipment (PPE):

-

Respiratory: Particulate filter respirator adapted to the airborne concentration of the substance.

-

Hand: Chemical-resistant gloves (e.g., nitrile).

-

Eye: Safety spectacles or goggles.

-

Body: Protective clothing to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be taken home.

-

Storage: Store in a well-closed, original container in a dry, cool place, separated from acids, oxidizing agents, and foodstuffs.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment.

Experimental Protocols: Synthesis of Ni₃S₂

Trinickel disulphide can be synthesized via several methods. The chosen method often depends on the desired morphology (e.g., nanoparticles, thin films, bulk powder) and purity. Below are detailed protocols for common synthesis routes.

Direct Reaction of Elements (Bulk Synthesis)

This method produces high-purity, crystalline Ni₃S₂ and is suitable for creating bulk material.

Methodology:

-

Stoichiometric Measurement: Accurately weigh high-purity nickel powder and elemental sulfur in a 3:2 molar ratio.

-

Mixing: Thoroughly mix the powders in an agate mortar inside an inert atmosphere glovebox to prevent oxidation.

-

Encapsulation: Seal the mixed powder in an evacuated quartz ampoule.

-

Heating: Place the ampoule in a tube furnace. Heat gradually to a temperature above 300°C. A common protocol is to heat to 400-500°C and hold for 24-48 hours to ensure a complete reaction.

-

Cooling: Slowly cool the furnace to room temperature.

-

Product Recovery: Carefully break the ampoule in a controlled environment to recover the brittle, crystalline Ni₃S₂ product.

Hydrothermal/Solvothermal Synthesis of Ni₃S₂ Nanostructures

This solution-based approach allows for control over the size and shape of the resulting particles, making it ideal for applications in catalysis and battery materials.

Methodology:

-

Precursor Solution Preparation:

-

Dissolve a nickel salt (e.g., nickel(II) chloride hexahydrate, NiCl₂·6H₂O) in a suitable solvent. For hydrothermal synthesis, this is typically deionized water. For solvothermal synthesis, solvents like ethylene glycol or ethanol are used.

-

In a separate container, dissolve a sulfur source (e.g., thiourea, thioacetamide, or sodium sulfide) in the same solvent.

-

-

Mixing: Add the sulfur source solution to the nickel salt solution under vigorous stirring to form a homogeneous mixture.

-

Autoclave Reaction:

-

Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

-

If growing the material on a substrate (like nickel foam), place the pre-cleaned substrate inside the autoclave.

-

Seal the autoclave and heat it to the desired reaction temperature (typically 120-200°C) for a specific duration (6-24 hours).

-

-

Cooling and Collection:

-

Allow the autoclave to cool naturally to room temperature.

-

Collect the resulting precipitate by centrifugation or filtration.

-

-

Washing and Drying:

-

Wash the collected product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours.

-

Key Applications

Trinickel disulphide's unique electronic and catalytic properties make it a valuable material in several advanced technology fields.

-

Battery Technology: It is used in the manufacture of lithium primary and rechargeable batteries, serving as a cathode or anode material due to its high theoretical capacity.

-

Catalysis: Ni₃S₂ exhibits catalytic activity in various chemical reactions, including hydrodesulfurization in petroleum refining and as an electrocatalyst for the hydrogen evolution reaction (HER) in water splitting.

-

Nickel Refining: The compound is a key intermediate in the metallurgical smelting and refining of nickel ores.

Visualizations: Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key processes and relationships related to trinickel disulphide.

Unveiling the Electronic Landscape of Heazlewoodite (Ni₃S₂): A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heazlewoodite (Ni₃S₂), a nickel sulfide mineral, has garnered significant attention for its intriguing electronic properties and potential applications in catalysis and energy storage. This technical guide delves into the theoretical studies that have elucidated the electronic structure of Ni₃S₂, providing a comprehensive overview of its metallic nature, bonding characteristics, and the computational methodologies employed to unravel these properties. A central focus is placed on the relationship between the electronic configuration of Ni₃S₂ and its promising catalytic activity, particularly for the Hydrogen Evolution Reaction (OER) and Oxygen Evolution Reaction (OER).

Introduction

Nickel sulfides, in their various stoichiometries, exhibit a diverse range of electronic behaviors. Among them, Ni₃S₂ stands out due to its high conductivity and electrochemical stability.[1] Understanding the fundamental electronic properties of this material is crucial for optimizing its performance in various applications. Theoretical studies, predominantly based on Density Functional Theory (DFT), have been instrumental in providing atomic-level insights into the electronic band structure, density of states, and bonding of Ni₃S₂.[2][3] These computational approaches have not only complemented experimental findings but have also guided the rational design of Ni₃S₂-based materials with enhanced functionalities.

Crystallographic and Electronic Properties

Ni₃S₂ primarily crystallizes in the trigonal R32 space group, a structure commonly known as heazlewoodite.[4][5] Theoretical calculations have consistently predicted a metallic character for Ni₃S₂, characterized by the absence of a band gap.[1][5] This metallic nature is a key contributor to its excellent electrical conductivity, which is advantageous for electrochemical applications.[1]

Table 1: Crystallographic Data for Trigonal Ni₃S₂ (Heazlewoodite)

| Parameter | Value | Reference |

| Crystal System | Trigonal | [5] |

| Space Group | R32 | [4][5] |

| Lattice Constant (a) | 5.67 Å | [5] |

| Lattice Constant (b) | 5.67 Å | [5] |

| Lattice Constant (c) | 7.05 Å | [5] |

| Lattice Angle (α) | 90.00° | [5] |

| Lattice Angle (β) | 90.00° | [5] |

| Lattice Angle (γ) | 120.00° | [5] |

| Volume | 196.47 ų | [5] |

An alternative orthorhombic phase of Ni₃S₂ with the Cmcm space group has also been investigated theoretically.[6]

Table 2: Calculated Electronic Properties of Ni₃S₂

| Property | Value | Computational Method | Reference |

| Band Gap | 0.00 eV | DFT | [5] |

| Magnetic Ordering | Non-magnetic | DFT | [5] |

| Predicted Formation Energy | -0.571 eV/atom | DFT | [5] |

The electronic structure analysis reveals that the bonding in Ni₃S₂ is significantly covalent, arising from the hybridization of Ni 3d and S 3p orbitals.[3][7] The density of states (DOS) calculations show a continuous distribution of electronic states across the Fermi level, confirming its metallic behavior.[1][8]

Theoretical and Computational Protocols

The primary theoretical framework for investigating the electronic properties of Ni₃S₂ is Density Functional Theory (DFT).[2][3] This powerful quantum mechanical modeling method allows for the calculation of the electronic structure of materials from first principles.

Density Functional Theory (DFT) Calculations

A typical DFT workflow for calculating the electronic properties of Ni₃S₂ involves the following steps:

-

Structural Optimization: The crystal structure of Ni₃S₂ (e.g., the trigonal heazlewoodite phase) is used as the initial input. The lattice parameters and atomic positions are then relaxed to find the minimum energy configuration. This is crucial for obtaining accurate electronic properties.

-

Self-Consistent Field (SCF) Calculation: An iterative process is employed to solve the Kohn-Sham equations, which self-consistently determines the ground-state electron density and effective potential of the system.

-

Electronic Property Calculation: Once the self-consistent solution is achieved, various electronic properties can be calculated.

-

Band Structure: This calculation determines the energy levels of electrons as a function of their momentum in the reciprocal space, revealing whether the material is a metal, semiconductor, or insulator.

-

Density of States (DOS): The DOS provides information about the number of available electronic states at each energy level. For Ni₃S₂, the non-zero DOS at the Fermi level indicates its metallic character.[1]

-

First-principles calculations on Ni₃S₂ have been performed using various implementations of DFT, such as the Vienna Ab initio Simulation Package (VASP).[3]

Correlation of Electronic Structure with Catalytic Activity

Theoretical studies have established a strong link between the electronic structure of Ni₃S₂ and its catalytic performance, particularly for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER).[1][9] The metallic nature of Ni₃S₂ ensures efficient charge transfer, which is a prerequisite for high electrocatalytic activity.[1]

DFT calculations are employed to determine the Gibbs free energy of hydrogen adsorption (ΔGH) on the surface of Ni₃S₂, a key descriptor for HER activity.[9] An ideal HER catalyst should have a ΔGH value close to zero. Theoretical studies have shown that doping Ni₃S₂ with other elements or creating defects can modulate its electronic structure, thereby optimizing the ΔGH* and enhancing HER performance.[1][9] For instance, creating sulfur vacancies has been shown to modify the electronic structure and improve catalytic activity.[9] Similarly, the adsorption energies of OER intermediates can be calculated to predict the OER activity.

Conclusion

Theoretical studies, primarily leveraging Density Functional Theory, have been pivotal in building a fundamental understanding of the electronic properties of Ni₃S₂. These studies have consistently demonstrated its metallic nature, arising from the significant hybridization of Ni 3d and S 3p orbitals, which is crucial for its high electrical conductivity. Furthermore, computational models have successfully elucidated the strong correlation between the electronic structure of Ni₃S₂ and its promising catalytic activities. The insights gained from these theoretical investigations are invaluable for the rational design and development of next-generation catalysts and energy storage materials based on heazlewoodite. Future theoretical work could explore more complex phenomena, such as the role of surface reconstructions and the influence of explicit solvent models on catalytic reactions.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. repository.gatech.edu [repository.gatech.edu]

- 4. mp-362: Ni3S2 (trigonal, R32, 155) [legacy.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. pubs.aip.org [pubs.aip.org]

A Historical Overview of Trinickel Disulfide (Ni₃S₂) Research: From Geological Discovery to Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trinickel disulfide (Ni₃S₂), a compound with a rich history rooted in mineralogy, has evolved into a material of significant scientific and technological interest. Initially identified in its natural mineral form, heazlewoodite, its unique physicochemical properties have propelled it to the forefront of research in catalysis, energy storage, and materials science. This technical guide provides a comprehensive historical overview of Ni₃S₂ research, detailing its discovery, the evolution of its synthesis and characterization, and its expanding applications. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the material's journey from a geological specimen to a versatile component in modern technology.

Early Discoveries and Fundamental Understanding (Late 19th - Mid 20th Century)

The story of trinickel disulfide begins with the discovery of its naturally occurring mineral form, heazlewoodite.

1.1. Discovery of Heazlewoodite

Heazlewoodite was first described in 1896 in Heazlewood, Tasmania, Australia.[1] It is a rare, sulfur-poor nickel sulfide mineral typically found in serpentinized dunite.[1] Early studies focused on its geological occurrence and basic mineralogical properties.

1.2. Elucidation of Crystal Structure

The fundamental understanding of Ni₃S₂'s properties is intrinsically linked to its crystal structure. Early crystallographic studies laid the groundwork for correlating its structure with its behavior. The crystal structure of heazlewoodite was a subject of investigation for many years, with significant contributions made by researchers like M.A. Peacock in 1947, who conducted detailed studies on both natural heazlewoodite and the artificial compound.

Advancements in Synthesis and Material Properties

The transition of Ni₃S₂ from a mineral to a laboratory-synthesized material marked a new era in its research, enabling controlled studies of its properties and applications.

2.1. Early Synthesis Methods

Initial synthesis of Ni₃S₂ primarily involved high-temperature solid-state reactions between nickel and sulfur or their compounds. These methods were crucial for producing bulk quantities of the material for fundamental property studies.

2.2. Emergence of Modern Synthesis Techniques

The late 20th and early 21st centuries witnessed the development of more sophisticated synthesis methods, allowing for the creation of nanostructured Ni₃S₂ with tailored morphologies and enhanced properties. These techniques include:

-

Hydrothermal Synthesis: A versatile method for producing a variety of Ni₃S₂ nanostructures, such as nanowires and nanosheets, by reacting nickel salts and a sulfur source in an aqueous solution under elevated temperature and pressure.[2]

-

Electrodeposition: A cost-effective and scalable technique for directly growing Ni₃S₂ thin films and nanostructures on conductive substrates, creating binder-free electrodes with improved electrochemical performance.[3][4]

-

Mechanical Alloying: A solid-state processing technique that involves repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill to produce nanocrystalline Ni₃S₂.

-

Atomic Layer Deposition (ALD): A technique for depositing ultrathin, conformal films of Ni₃S₂ with precise thickness control, which is beneficial for applications in catalysis and electronics.[5]

-

Solvothermal Synthesis: Similar to the hydrothermal method but using non-aqueous solvents, allowing for better control over the size, shape, and crystallinity of the resulting Ni₃S₂ nanoparticles.

Physicochemical Properties of Trinickel Disulfide

The utility of Ni₃S₂ in various applications stems from its unique combination of physical and chemical properties.

| Property | Value |

| Chemical Formula | Ni₃S₂ |

| Molecular Weight | 240.22 g/mol [6] |

| Appearance | Pale yellowish-bronze crystalline solid with a metallic lustre.[7] |

| Crystal System | Trigonal (Heazlewoodite)[8] |

| Space Group | R32[8] |

| Lattice Parameters | a = 5.67 Å, c = 7.05 Å[8] |

| Density | 5.9 g/cm³[9] |

| Melting Point | 787 °C[10] |

| Solubility | Insoluble in water. |

| Chemical Reactivity | Decomposes on heating to high temperatures, producing toxic fumes. Reacts with acids and oxidants.[7] |

Key Application Areas and Performance

The unique electronic and structural properties of Ni₃S₂ have made it a promising material in several high-impact research areas.

4.1. Electrocatalysis

Ni₃S₂ has emerged as a highly efficient and cost-effective electrocatalyst for both the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER), which are crucial for water splitting to produce hydrogen fuel.

4.1.1. Hydrogen Evolution Reaction (HER)

Ni₃S₂ exhibits excellent HER activity, particularly in alkaline media. Its metallic nature facilitates efficient electron transfer, and its surface provides active sites for hydrogen adsorption and evolution. The HER on a catalyst surface in an alkaline or neutral medium is generally understood to proceed via the Volmer-Heyrovsky or Volmer-Tafel mechanisms.

Comparative HER Performance of Ni₃S₂-based Catalysts

| Catalyst | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte |

| Ni₃S₂/Ni foam | ~156 | 115.4 | 1 M KOH |

| Cu-Ni₃S₂ | 121 | 86.2 | 1 M KOH |

| Ni₃S₂ nanosheets (Na₂S source) | 43 | - | 1 M KOH |

| NF@Ni₃S₂@NCNTs | 93.89 | 54 | 1 M KOH |

4.1.2. Oxygen Evolution Reaction (OER)

Ni₃S₂ also shows promising activity for the OER, although it often undergoes surface reconstruction during the reaction to form nickel (oxy)hydroxides, which are believed to be the true active species. Doping with other transition metals like iron has been shown to significantly enhance its OER performance.[11]

4.2. Energy Storage

The high theoretical specific capacitance and good electrical conductivity of Ni₃S₂ make it a suitable electrode material for supercapacitors.

Supercapacitor Performance of Ni₃S₂-based Electrodes